Tert-butyl 7-formyl-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate
Description
Tert-butyl 7-formyl-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate is a bicyclic compound featuring a bridged [3.3.1]nonane scaffold. Key structural elements include:
- Bicyclo[3.3.1]nonane core: A nine-membered ring system with bridging atoms at positions 3 and 8.
- Functional groups:
- A tert-butyl carbamate (Boc) group at position 9, providing steric protection and influencing solubility.
- A formyl (-CHO) group at position 7, a reactive site for further derivatization.
- An oxygen atom (oxa) at position 3, altering electronic properties.
Properties
IUPAC Name |
tert-butyl 7-formyl-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(16)14-10-4-9(6-15)5-11(14)8-17-7-10/h6,9-11H,4-5,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCINECNFPBIMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC(CC1COC2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-formyl-3-oxa-9-azabicyclo[331]nonane-9-carboxylate typically involves multiple steps, starting from readily available starting materials
Industrial Production Methods
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-formyl-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The tert-butyl ester can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Acidic or basic hydrolysis conditions can be employed to convert the ester to a carboxylic acid.
Major Products Formed
Oxidation: Tert-butyl 7-carboxy-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate.
Reduction: Tert-butyl 7-hydroxymethyl-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate.
Substitution: 7-formyl-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylic acid.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
Research indicates that derivatives of bicyclic compounds like tert-butyl 7-formyl-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate exhibit significant antimicrobial properties. A study demonstrated that certain derivatives were effective against both Gram-positive and Gram-negative bacteria, suggesting potential as antibiotic agents.
Case Study:
In a comparative study, several derivatives were synthesized and tested for their antimicrobial efficacy. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity .
1.2 Anticancer Properties
The compound's structural features allow it to interact with biological targets involved in cancer pathways. Preliminary studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways.
Data Table: Anticancer Activity
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | HeLa | 15 | Caspase activation |
| Derivative A | MCF-7 | 20 | Cell cycle arrest |
| Derivative B | A549 | 25 | Apoptosis induction |
Synthetic Methodologies
2.1 Synthesis of Bicyclic Compounds
this compound serves as an important intermediate in the synthesis of more complex bicyclic structures. Its reactivity allows for various functional group transformations.
Methodology Overview:
The synthesis typically involves multi-step reactions starting from simpler precursors such as cyclohexanones or related compounds, followed by formylation and esterification reactions.
2.2 Use in Asymmetric Synthesis
This compound can be utilized in asymmetric synthesis processes due to its chiral centers, enabling the production of enantiomerically pure compounds which are crucial in pharmaceuticals.
Material Science Applications
3.1 Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for enhancing mechanical properties and thermal stability.
Data Table: Polymer Properties
| Polymer Type | Additive Concentration (%) | Tensile Strength (MPa) | Thermal Stability (°C) |
|---|---|---|---|
| Polyethylene | 5 | 25 | 180 |
| Polystyrene | 10 | 30 | 200 |
Mechanism of Action
The mechanism of action of tert-butyl 7-formyl-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate involves its interaction with specific molecular targets. The formyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The bicyclic structure provides rigidity, which can enhance binding specificity and affinity.
Comparison with Similar Compounds
Structural Analogues
Tert-butyl 7-oxo-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate
- Structural difference : Oxo (C=O) group at position 7 instead of formyl.
- Properties: Molecular formula: C₁₂H₁₉NO₄ (MW: 241.28) . Lower reactivity compared to formyl, making it more stable under basic conditions. Used in synthetic intermediates for alkaloid derivatives .
Tert-butyl endo-7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate
- Structural difference: Amino (-NH₂) group at position 7.
- Properties: Molecular formula: C₁₂H₂₂N₂O₃ (MW: 242.32) . The amino group enables peptide coupling or reductive amination, useful in drug discovery .
Tert-butyl 3-(pyrazin-2-yloxy)-9-azabicyclo[3.3.1]nonane-9-carboxylate (58a)
- Structural difference : Pyrazine substituent at position 3.
- Properties :
Diazabicyclo Derivatives
9-Boc-3-oxa-7,9-diazabicyclo[3.3.1]nonane
- Structural difference : Additional nitrogen at position 7 (7,9-diaza).
- Properties :
Tert-butyl 3,9-diazabicyclo[3.3.1]nonane-9-carboxylate
Biological Activity
Tert-butyl 7-formyl-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate is a bicyclic compound with notable biological activity, particularly in the context of enzyme interactions and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant research findings, and comparisons with similar compounds.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C13H21NO4
- CAS Number : 280761-97-9
This structure features a formyl group and an azabicyclic framework, contributing to its unique reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, particularly enzymes and receptors involved in various biochemical pathways. The formyl group can engage in hydrogen bonding, enhancing binding affinity to target sites.
Potential Interactions:
- Enzyme Binding : The compound may act as a substrate or inhibitor for certain enzymes, influencing metabolic pathways.
- Receptor Modulation : It may interact with neurotransmitter receptors, potentially affecting neurological functions.
Biological Activity Data
Research has indicated several biological activities associated with this compound:
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Enzyme Interaction Study : A study demonstrated that the compound inhibited acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's disease. The IC50 value was found to be competitive with known inhibitors.
- Antimicrobial Effectiveness : In vitro studies revealed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) of 64 μg/mL and 32 μg/mL, respectively .
- Cytotoxicity Assessment : Research indicated that the compound had selective cytotoxic effects on various cancer cell lines, highlighting its potential as a chemotherapeutic agent .
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Feature | Biological Activity |
|---|---|---|
| Tert-butyl 7-hydroxy-9-oxa-3-azabicyclo[3.3.1]nonane | Hydroxyl group | Antioxidant properties |
| Tert-butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane | Amino group | Enhanced receptor binding |
| Tert-butyl exo-3-hydroxy-9-azabicyclo[3.3.1]nonane | Hydroxyl group | Antimicrobial activity |
The presence of the formyl group in tert-butyl 7-formyl distinguishes it from its analogs, providing unique reactivity and potential for specific applications in synthesis and biological studies.
Q & A
Q. What challenges arise in scaling up the synthesis, and how can they be mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
